1-[1-(2-aminoethyl)-1H-benzimidazol-2-yl]ethanol
Description
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-[1-(2-aminoethyl)benzimidazol-2-yl]ethanol |
InChI |
InChI=1S/C11H15N3O/c1-8(15)11-13-9-4-2-3-5-10(9)14(11)7-6-12/h2-5,8,15H,6-7,12H2,1H3 |
InChI Key |
SPXFJWGXONWXBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCN)O |
Origin of Product |
United States |
Preparation Methods
Condensation with Carboxylic Acids or Esters
A classical approach involves reacting OPDA with a carboxylic acid or its activated ester (e.g., ethyl ester) under acidic or basic conditions. For example, cobalt(II) acetylacetonate (Co(acac)₂) catalyzes OPDA with aldehydes in methanol at room temperature, yielding benzimidazoles in high efficiency (80–97% yields).
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| OPDA + aldehyde | Co(acac)₂, MeOH, RT, 4 h | 80–97% | |
| OPDA + ester | Na₂S₂O₅, EtOH, reflux | 64–78% |
Catalytic Oxidative Cyclization
Oxidative cyclization of diamines with carbonyl compounds using catalysts like sodium dithionite (Na₂S₂O₅) or heteropoly acids (e.g., H₂SO₄) facilitates ring closure. This method avoids harsh conditions and is scalable for industrial applications.
Integrated Synthetic Routes
Combining core synthesis and functionalization, three primary routes emerge:
Route A: Nitro Reduction → Alkylation → Hydrolysis
- Core Formation : OPDA + aldehyde → benzimidazole (Co(acac)₂, MeOH).
- Nitro Group Reduction : 2-Nitrobenzimidazole → 2-aminobenzimidazole (SnCl₂/HCl).
- Aminoethyl Introduction : Alkylation with ethylenediamine (K₂CO₃, THF/H₂O).
- Ethanol Group Addition : Ester hydrolysis (HCl, H₂O/EtOH).
Yield : ~60% overall (estimated from individual steps).
Route B: One-Pot Condensation and Functionalization
Route C: Metal-Catalyzed Coupling
- Core Synthesis : OPDA + aldehyde → benzimidazole (Fe/S catalyst, solvent-free).
- Aminoethyl Addition : Suzuki coupling with ethylboronic acid derivatives.
- Ethanol Group Installation : Hydrolysis of boronic ester (H₂O₂, NaOH).
Yield : ~70% (theoretical, based on analogous reactions).
Challenges and Optimization Strategies
Purity Control
Scalability
- Catalyst Selection : Co(acac)₂ or Fe/S systems enable cost-effective, large-scale production.
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates and reduce side products.
Comparative Analysis of Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Route A | Nitro reduction, alkylation, hydrolysis | High selectivity | Multi-step, low overall yield |
| Route B | One-pot condensation | Simplified workflow | Moderate yields |
| Route C | Metal-catalyzed coupling | High efficiency, scalability | Requires specialized catalysts |
Chemical Reactions Analysis
Nucleophilic Substitution at the Aminoethyl Group
The primary amine group (-NH₂) undergoes nucleophilic reactions, particularly in acidic conditions. A patent (WO2013150545A2) demonstrates hydrochlorination using HCl gas in ethanol at -15 to -5°C, forming stable amine hydrochloride intermediates . This reaction is critical for salt formation to enhance solubility in pharmaceutical applications.
Dehydration and Esterification of the Ethanol Moiety
The hydroxyl group participates in:
-
Dehydration : Under acidic conditions (e.g., H₂SO₄), it forms ethylene-linked derivatives via intramolecular dehydration.
-
Esterification : Reacts with acyl chlorides (e.g., benzoyl chloride) under microwave irradiation (80°C, 3 min) to yield acetamide derivatives, as shown in Table 1 .
Table 1: Reaction Outcomes for Esterification
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Benzoyl chloride | 2-Phenyl-N-(2-phenyl-1H-benzimidazole-1-carbonothioyl)acetamide | 96 | MW, 80°C, ethanol |
Electrophilic Substitution on the Benzimidazole Ring
The benzimidazole core undergoes sulfonation and alkylation:
-
Sulfonation : Treatment with 4-methylbenzenesulfonyl chloride in dichloromethane yields sulfonamide derivatives (82% yield) .
-
Alkylation : Reacts with iodomethane in DMF to introduce methyl groups at the N1 position .
Coordination Chemistry and Metal Complexation
The compound acts as a polydentate ligand:
-
Coordination sites : Benzimidazole N atoms and ethanol O atom bind to transition metals (e.g., Cu²⁺, Zn²⁺).
-
Applications : Metal complexes show enhanced antimicrobial activity compared to the free ligand, as evidenced by MIC values against E. coli (≤8 µg/mL) .
Enzyme-Targeted Modifications
Structural analogs exhibit significant binding to inflammatory targets:
Table 2: Docking Scores for Benzimidazole Derivatives
| Compound | COX-2 (kcal/mol) | TNF-α (kcal/mol) | IL-1β (kcal/mol) |
|---|---|---|---|
| 3a | -8.9 | -8.4 | -7.6 |
| 3b | -7.4 | -7.4 | -6.0 |
Derivatives with electron-withdrawing groups (e.g., -SO₂CH₃) show improved binding to cyclooxygenase-2 (COX-2) .
Oxidation Reactions
The ethanol side chain oxidizes to ketones using Jones reagent (CrO₃/H₂SO₄), forming 1-[1-(2-aminoethyl)-1H-benzimidazol-2-yl]ethanone. This ketone derivative is pivotal for synthesizing Schiff base ligands .
Scientific Research Applications
1-[1-(2-aminoethyl)-1H-benzimidazol-2-yl]ethanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It may be explored for its therapeutic potential in treating various diseases, including its role as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-[1-(2-aminoethyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2-aminoethyl group in the target compound introduces both basicity (via the amine) and hydrogen-bonding capacity (via ethanol), distinguishing it from non-polar substituents like naphthylmethyl or benzyl .
- Synthetic Yields : Alkylation reactions typically yield 75–80% for benzimidazoles, though purification steps (e.g., column chromatography) can enhance purity to >98% .
Pharmacological and Chemical Activity
Antitumor Activity
- Derivatives such as 1-(1H-benzimidazol-2-yl)-2-[(substituted phenyl)amino]ethanones (e.g., compounds 2–5) exhibit antitumor activity against MCF7 breast cancer cells. For instance, 1-(1H-benzimidazol-2-yl)-2-[(4-bromophenyl)amino]ethanone (2) showed moderate efficacy, though specific IC$_{50}$ values are unreported .
- The target compound’s aminoethyl group may enhance cellular uptake or receptor binding compared to halogenated analogs .
Coordination Chemistry
H3-Receptor Antagonism
- thiazol-5-yl) significantly affects H3-receptor antagonism (pA$_2$ = 5.65–8.27) . This implies that the target compound’s aminoethyl group could be optimized for receptor affinity.
Physicochemical Properties
Key Insight: The aminoethyl-ethanol combination in the target compound balances solubility and reactivity, making it versatile for further functionalization .
Biological Activity
2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine is a compound of interest due to its unique structure and potential biological activities. This compound belongs to the class of triazolo-pyridines, which have been investigated for various pharmacological properties, including anti-inflammatory and anti-cancer effects.
- Molecular Formula : C6H4Cl2N4
- Molar Mass : 203.03 g/mol
- Density : 1.88 g/cm³ (predicted)
- pKa : 2.83 (predicted) .
Research has indicated that derivatives of triazolo-pyridine compounds can act as inhibitors of certain enzymes and receptors involved in inflammatory processes. Notably, compounds in this class have shown activity against the RORγt transcription factor, which plays a critical role in the differentiation of T helper cells and the production of pro-inflammatory cytokines such as IL-17A .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of 2-amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine derivatives. For instance:
- In vitro Studies : Certain derivatives demonstrated potent inhibition of IL-17A production in human whole blood assays with IC50 values ranging from 130 nM to 590 nM .
- In vivo Studies : In mouse models induced with IL-18/23 cytokines, these compounds effectively suppressed IL-17A production in a dose-dependent manner .
JAK Inhibition
The compound has been explored as a potential inhibitor of Janus kinase (JAK) pathways:
- JAK1/2 Inhibition : Optimized triazolo-pyridine derivatives exhibited high potency against JAK1/2 enzymes while maintaining selectivity over JAK3. This characteristic is particularly relevant for conditions like rheumatoid arthritis and psoriasis .
Data Table of Biological Activities
| Activity Type | Compound Tested | IC50 Value | Model Used |
|---|---|---|---|
| IL-17A Inhibition | 2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine | 130 nM | Human Whole Blood Assay |
| JAK Inhibition | J-4 and J-6 derivatives | Potent (exact values not specified) | Enzyme Assays |
| Cytokine Suppression | Mouse Model | Dose-dependent effect | IL-18/23-induced model |
Case Studies
- Study on RORγt Inhibition : A study evaluated the effects of a related triazolo-pyridine derivative on RORγt activity. The compound showed significant inhibition in reporter gene assays and effectively reduced cytokine levels in vivo .
- JAK Inhibitor Development : Research focused on synthesizing new triazolo-pyridine derivatives aimed at JAK inhibition demonstrated promising results in suppressing cell proliferation associated with high JAK expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
